S-[2-(Dipropylamino)ethyl] O-ethyl methylphosphonothioate
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Overview
Description
S-[2-(Dipropylamino)ethyl] O-ethyl methylphosphonothioate: is an organophosphorus compound with the molecular formula C11H26NO2PS. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a phosphonothioate group, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(Dipropylamino)ethyl] O-ethyl methylphosphonothioate typically involves the reaction of O-ethyl methylphosphonochloridothioate with 2-(dipropylamino)ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: S-[2-(Dipropylamino)ethyl] O-ethyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various phosphonothioate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, S-[2-(Dipropylamino)ethyl] O-ethyl methylphosphonothioate is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities. It is investigated for its interactions with biological molecules and its effects on biological systems. Research in this area aims to understand its mechanism of action and potential therapeutic applications .
Medicine: In medicine, this compound is explored for its potential use as a pharmaceutical agent. Studies focus on its pharmacological properties, including its efficacy and safety in treating various medical conditions .
Industry: Industrially, the compound is used in the production of pesticides and other agrochemicals. Its unique chemical properties make it suitable for use in formulations designed to control pests and improve crop yields .
Mechanism of Action
The mechanism of action of S-[2-(Dipropylamino)ethyl] O-ethyl methylphosphonothioate involves its interaction with specific molecular targets. The compound is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent physiological effects .
Comparison with Similar Compounds
O-Methyl S-2-diisopropylaminoethyl ethylphosphonothiolate: This compound has a similar structure but differs in the alkyl groups attached to the nitrogen and phosphorus atoms.
S-[2-(Diisopropylamino)ethyl] O-ethyl methylphosphonothioate: This compound is closely related but has diisopropylamino groups instead of dipropylamino groups.
Uniqueness: S-[2-(Dipropylamino)ethyl] O-ethyl methylphosphonothioate is unique due to its specific alkyl group configuration, which influences its chemical reactivity and biological activity. The presence of dipropylamino groups imparts distinct properties compared to its analogs, making it a valuable compound for various applications .
Properties
CAS No. |
62512-68-9 |
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Molecular Formula |
C11H26NO2PS |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
N-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C11H26NO2PS/c1-5-8-12(9-6-2)10-11-16-15(4,13)14-7-3/h5-11H2,1-4H3 |
InChI Key |
BSTFFQQQYUXBKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCSP(=O)(C)OCC |
Origin of Product |
United States |
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